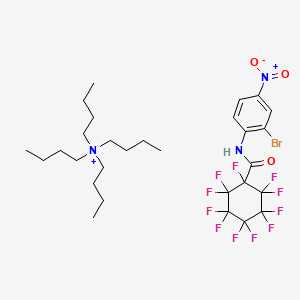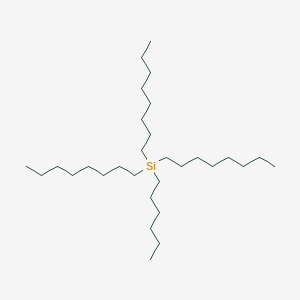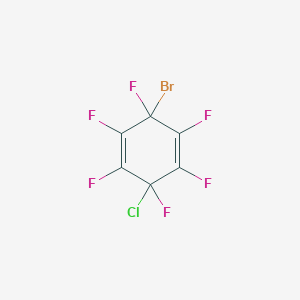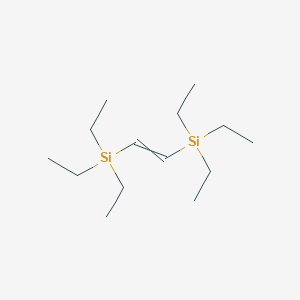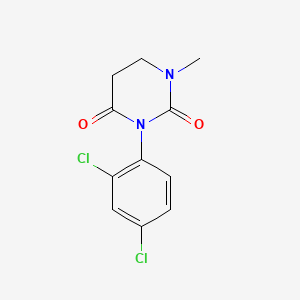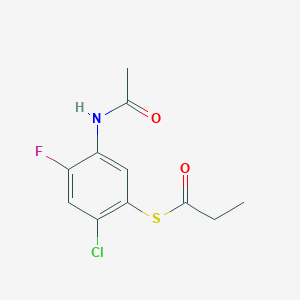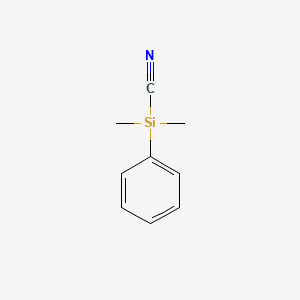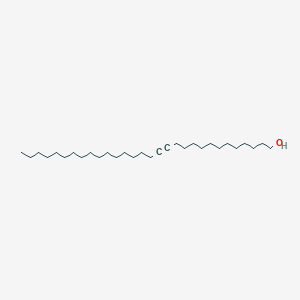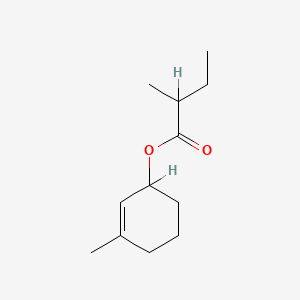
(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate is an organic compound with a unique structure that combines a cyclohexene ring with a methyl group and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate typically involves the esterification of 3-methylcyclohex-2-en-1-ol with 2-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-methylcyclohex-2-en-1-one or 3-methylcyclohex-2-en-1-carboxylic acid.
Reduction: Formation of 3-methylcyclohex-2-en-1-yl 2-methylbutanol.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological targets. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcyclohexene: A related compound with a similar cyclohexene ring structure but lacking the ester group.
Cyclohexyl acetate: Another ester with a cyclohexane ring but different substituents.
2-Methylbutyl acetate: An ester with a similar butanoate group but different cyclic structure.
Uniqueness
(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate is unique due to its specific combination of a cyclohexene ring with a methyl group and a butanoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
106199-93-3 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
(3-methylcyclohex-2-en-1-yl) 2-methylbutanoate |
InChI |
InChI=1S/C12H20O2/c1-4-10(3)12(13)14-11-7-5-6-9(2)8-11/h8,10-11H,4-7H2,1-3H3 |
Clé InChI |
NGBNKLCXODRRKK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)OC1CCCC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



